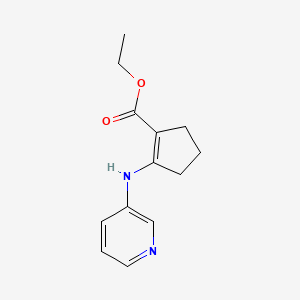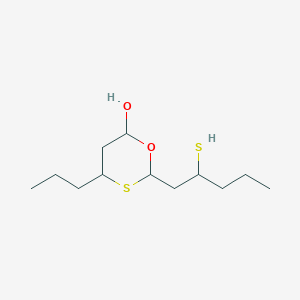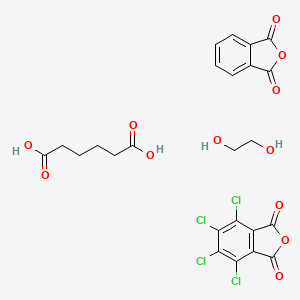
Quinolin-5-amine;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-5-amine;1,3,5-trinitrobenzene is a compound that combines the structural features of quinoline and trinitrobenzene. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, known for its applications in medicinal chemistry and as a precursor to various pharmaceuticals . 1,3,5-Trinitrobenzene is an aromatic nitro compound with the chemical formula C₆H₃(NO₂)₃, known for its use in explosives and as a reagent in organic synthesis . The combination of these two moieties results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-5-amine, typically involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent . The reaction mechanism involves the initial dehydration of glycerol to give acrolein, which then undergoes 1,4-cycloaddition with aniline to form β-anilinopropaldehyde. This intermediate cyclizes, dehydrates, and oxidizes to yield quinoline .
For the preparation of 1,3,5-trinitrobenzene, nitration of benzene or methylbenzene is commonly employed. The process involves the use of nitric acid in fuming sulfuric acid, followed by oxidation and decarboxylation to yield the trinitro derivative .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis, utilizing continuous flow reactors to ensure efficient heat and mass transfer. For 1,3,5-trinitrobenzene, industrial nitration processes are optimized for safety and yield, often employing mixed acid systems and controlled reaction conditions to minimize the risk of explosion .
Chemical Reactions Analysis
Types of Reactions
Quinolin-5-amine;1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups under suitable conditions.
Reduction: Quinoline derivatives can be reduced to tetrahydroquinolines using hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically uses palladium or platinum catalysts.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Scientific Research Applications
Quinolin-5-amine;1,3,5-trinitrobenzene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor to various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Quinoline derivatives are studied for their anticancer, anti-inflammatory, and antiviral properties.
Industry: Employed in the synthesis of dyes, pigments, and explosives.
Mechanism of Action
The mechanism of action of Quinolin-5-amine;1,3,5-trinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives often act by inhibiting key enzymes in biological pathways, such as topoisomerases in cancer cells . The nitro groups in 1,3,5-trinitrobenzene can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with applications in medicinal chemistry.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of alkaloids.
1,3,5-Trinitrobenzene: An aromatic nitro compound used in explosives and organic synthesis.
Properties
CAS No. |
61653-17-6 |
|---|---|
Molecular Formula |
C15H11N5O6 |
Molecular Weight |
357.28 g/mol |
IUPAC Name |
quinolin-5-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H8N2.C6H3N3O6/c10-8-4-1-5-9-7(8)3-2-6-11-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H |
InChI Key |
JNJLKBJUVSVUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate](/img/structure/B14577640.png)

![Dioctyl [anilino(2-bromophenyl)methyl]phosphonate](/img/structure/B14577651.png)

![N-[4-(4-Chloroanilino)phenyl]acetamide](/img/structure/B14577664.png)


